molecular formula C17H26BNO4 B8159660 N-(2-Methoxyethyl)-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-(2-Methoxyethyl)-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B8159660
M. Wt: 319.2 g/mol
InChI Key: UWOGTXMESSGHAI-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that features a benzamide core substituted with a boronic ester group. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

    Formation of the Boronic Ester Group: The boronic ester group can be introduced through a reaction between a boronic acid and a diol, such as pinacol, under dehydrating conditions.

    Amidation Reaction: The benzamide core is formed by reacting an appropriate amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

    Substitution Reaction: The final compound is obtained by substituting the appropriate positions on the benzene ring with the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Palladium catalysts, such as palladium(II) acetate (Pd(OAc)₂), in the presence of a base like potassium carbonate (K₂CO₃), are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Biaryl compounds or other carbon-carbon bonded structures.

Scientific Research Applications

N-(2-Methoxyethyl)-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Medicinal Chemistry: The compound is used in the development of new drugs, especially those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of organic materials with unique electronic or optical properties.

    Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it a useful tool in the inhibition of enzymes that contain active site serine or threonine residues. Additionally, the compound’s structure allows it to participate in various chemical reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.

    4-Methoxyphenylboronic Acid: Another boronic acid derivative with a methoxy group, used in organic synthesis.

    N-(2-Methoxyethyl)benzamide: A related compound lacking the boronic ester group, used in different synthetic applications.

Uniqueness

N-(2-Methoxyethyl)-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the combination of its boronic ester and benzamide functionalities. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boronic acids or benzamides. Its ability to form stable complexes with various molecular targets also enhances its utility in medicinal chemistry and biological research.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO4/c1-12-7-8-13(15(20)19-9-10-21-6)11-14(12)18-22-16(2,3)17(4,5)23-18/h7-8,11H,9-10H2,1-6H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOGTXMESSGHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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